molecular formula C21H20ClN5 B2360462 5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline CAS No. 866345-60-0

5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline

Cat. No.: B2360462
CAS No.: 866345-60-0
M. Wt: 377.88
InChI Key: RAGNEUWUGIGPLK-UHFFFAOYSA-N
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Description

5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline is a heterocyclic compound that features a triazoloquinazoline core structure

Scientific Research Applications

5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties

Future Directions

The compound has potential applications in the prevention and treatment of a variety of conditions in mammals including humans . Its potential in the treatment of diseases such as inflammatory conditions, autoimmune diseases, and diseases associated with hypersecretion of IL6 suggests that future research could focus on these areas . Additionally, its role as a JAK inhibitor suggests potential in cancer treatment, given the role of JAK-STAT signaling in cell proliferation and apoptosis .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with azepane and a triazole derivative under specific conditions to form the desired triazoloquinazoline structure. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst, such as palladium on carbon, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques, such as chromatography, may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline is unique due to its specific triazoloquinazoline core structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5/c22-16-11-9-15(10-12-16)19-21-23-20(26-13-5-1-2-6-14-26)17-7-3-4-8-18(17)27(21)25-24-19/h3-4,7-12H,1-2,5-6,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGNEUWUGIGPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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